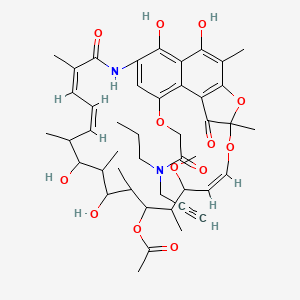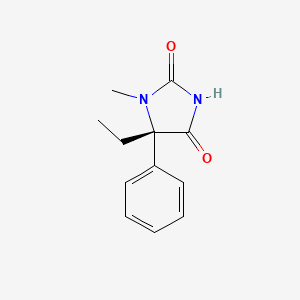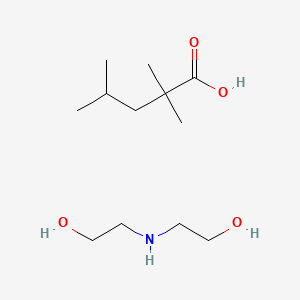
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes two hydroxyethyl groups attached to an ammonium ion and a 2,2,4-trimethylvalerate group. This compound is used in a range of scientific and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate typically involves the reaction of 2-hydroxyethylamine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, including chromatography and recrystallization, are employed to meet the stringent quality standards required for industrial applications.
化学反応の分析
Types of Reactions
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds, often using reducing agents like hydrogen or metal hydrides.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
作用機序
The mechanism by which Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate exerts its effects involves its interaction with molecular targets and pathways. The hydroxyethyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing biological processes and pathways.
類似化合物との比較
Similar Compounds
- Bis(2-hydroxyethyl)ammonium acetate
- Bis(2-hydroxyethyl)ammonium chloride
- Bis(2-hydroxyethyl)ammonium sulfate
Uniqueness
Bis(2-hydroxyethyl)ammonium 2,2,4-trimethylvalerate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a broader range of applications in scientific research and industry.
特性
CAS番号 |
84604-71-7 |
|---|---|
分子式 |
C12H27NO4 |
分子量 |
249.35 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;2,2,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2.C4H11NO2/c1-6(2)5-8(3,4)7(9)10;6-3-1-5-2-4-7/h6H,5H2,1-4H3,(H,9,10);5-7H,1-4H2 |
InChIキー |
CNEPSXJECRCUSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)C(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



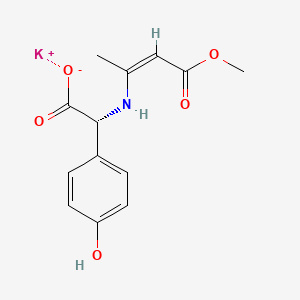

![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)

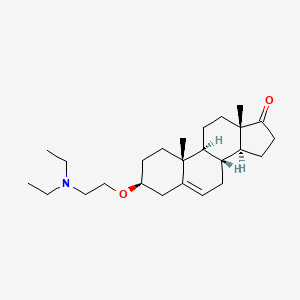
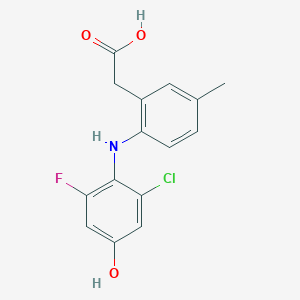
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
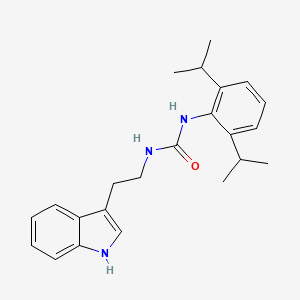
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)
